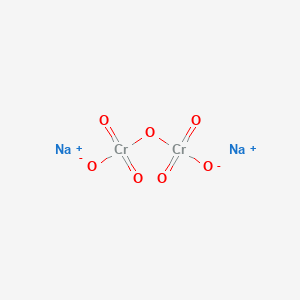
1-Amino-2-naphthol-4-sodium sulfonate
Vue d'ensemble
Description
1-Amino-2-naphthol-4-sodium sulfonate is a derivative of naphthalene. It is a sodium salt with the molecular formula C10H8NNaO4S and a molecular weight of 261.23 . It is used in the manufacture of azo dyes and 1,2-naphthoquinone-4-sulfonic acid .
Synthesis Analysis
The synthesis of 1-Amino-2-naphthol-4-sodium sulfonate involves several steps. One method involves the use of activated carbon that was modified with 1-amino-2-naphthol-4-sulfonate to yield a solid-phase sorbent . Another method involves the nitrosation of β-naphthol, followed by the addition of sodium bisulfite and sodium hydroxide .Molecular Structure Analysis
The molecular structure of 1-Amino-2-naphthol-4-sodium sulfonate consists of a naphthalene ring with an amino group at the 1 position, a hydroxyl group at the 2 position, and a sulfonic acid group at the 4 position .Chemical Reactions Analysis
1-Amino-2-naphthol-4-sodium sulfonate is soluble in hot water with blue fluorescence . It is insoluble in water, alcohol, ether, and benzene . It is soluble in hot sodium bisulfite solution and in alkaline solutions, but such solutions oxidize quickly on exposure to air, yielding a brown substance .Physical And Chemical Properties Analysis
1-Amino-2-naphthol-4-sodium sulfonate appears as needles and is soluble in hot water with blue fluorescence . It has a molecular weight of 261.23 and a percent composition of C 45.98%, H 3.09%, N 5.36%, Na 8.80%, O 24.50%, S 12.27% .Applications De Recherche Scientifique
Colorimetric Determination of Amino Acids and Amines
1-Amino-2-naphthol-4-sulfonic acid sodium salt is used for the colorimetric determination of amino acids and amines . This application is particularly useful in pharmaceutical preparations where accurate measurements of these compounds are necessary .
Extraction of Gold (III)
Activated carbon functionalized with 1-amino-2-naphthol-4-sulfonate has been used as a selective solid-phase sorbent for the extraction of gold (III) . This method has shown high selectivity, sensitivity, and adsorption capacity for the solid-phase extraction of gold (III) .
Determination of Procaine Hydrochloride
1-Amino-2-naphthol-4-sulfonic acid sodium salt is also used in the characterization of procaine hydrochloride in pharmaceutical preparations . This is important in ensuring the quality and safety of pharmaceutical products .
Characterization of Phanerochaete Chrysosporium
This compound is used in the characterization of phanerochaete chrysosporium . This is a type of white rot fungus that is often studied for its ability to degrade a wide variety of environmentally persistent organic pollutants .
Preconcentration of Trace Gold (III)
1-Amino-2-naphthol-4-sulfonate chemically immobilized on activated carbon has been developed as a new solid-phase extractant for preconcentration of trace gold (III) . This method has shown higher selectivity, sensitivity, and adsorption capacity for the solid-phase extraction of gold (III) .
Chemical Research
1-Amino-2-naphthol-4-sulfonic Acid is used in chemical research due to its unique properties . It’s often used in experiments to understand its interactions with other chemicals and its potential applications .
Mécanisme D'action
Target of Action
The primary target of 1-Amino-2-naphthol-4-sodium sulfonate is gold (III) ions in water samples . The compound is used as a solid-phase sorbent for the extraction of these ions .
Mode of Action
1-Amino-2-naphthol-4-sodium sulfonate is chemically immobilized on activated carbon to yield a solid-phase sorbent . The compound can quantitatively adsorb gold (III) ions at pH 3 . The adsorbed gold (III) ions can then be completely eluted with a 2% solution of thiourea in 1 M hydrochloric acid .
Biochemical Pathways
The compound is involved in the separation, preconcentration, and determination of gold (III) ions in water samples . It is part of a new method that displays selectivity, sensitivity, and reproducibility .
Pharmacokinetics
It is soluble in hot water, hot sodium bisulfite solution, and alkaline solutions . These solutions oxidize quickly on exposure to air, yielding a brown substance .
Result of Action
The use of 1-Amino-2-naphthol-4-sodium sulfonate results in the successful extraction of gold (III) ions from water samples . The maximum adsorption capacity is 32 mg g−1 . The detection limit (3σ) is 0.26 μg L−1, and the relative standard deviation is 3.1% .
Action Environment
The compound’s action is influenced by environmental factors such as pH and temperature . The compound can quantitatively adsorb gold (III) ions at pH 3 , and its solubility increases in hot water and hot sodium bisulfite solution . Its solutions oxidize quickly on exposure to air .
Orientations Futures
1-Amino-2-naphthol-4-sodium sulfonate has potential applications in the extraction and preconcentration of trace gold (III) from water samples . This could be particularly useful in industries such as mining, electroplating, electronics, and jewelry manufacturing where trace amounts of gold can be found in waste waters .
Propriétés
IUPAC Name |
sodium;4-amino-3-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROYXPDJRYHBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208261 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-naphthol-4-sodium sulfonate | |
CAS RN |
5959-58-0 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAU717J5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)



![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)



![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)